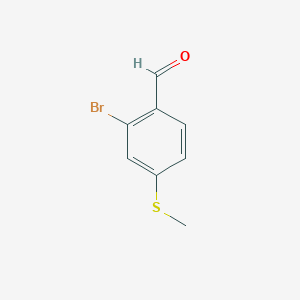![molecular formula C15H12N2O3 B8571130 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B8571130.png)
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.
Formation of the isoindole-1,3-dione core: This can be synthesized through the reaction of phthalic anhydride with amines under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione: Known for its unique structural features and biological activity.
Isoindole derivatives: A broad class of compounds with diverse applications.
Oxazole derivatives: Known for their role in medicinal chemistry.
Uniqueness
This compound stands out due to its specific combination of the oxazole and isoindole moieties, which might confer unique biological properties and synthetic versatility.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-14-11-3-1-2-4-12(11)15(19)17(14)7-10-8-20-13(16-10)9-5-6-9/h1-4,8-9H,5-7H2 |
InChI Key |
LLZADVVMECJYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ylmethanol](/img/structure/B8571048.png)





![4-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8571103.png)






